molecular formula C19H16N4O2 B3009479 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 1172794-57-8

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B3009479
CAS No.: 1172794-57-8
M. Wt: 332.363
InChI Key: KMGHGKMEFRKVBU-UHFFFAOYSA-N
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Description

5-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a furan-carboxamide scaffold via a methylene bridge. The benzimidazole moiety is known for its bioisosteric properties, mimicking purine bases in nucleic acids, which enables interactions with biological targets such as enzymes and receptors .

For example, intermediates like 2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl) hydrazine-1-carbodithioate are cyclized under acidic conditions to form oxadiazole or thiadiazole derivatives . The target compound’s structural complexity suggests a multi-step synthesis involving amide coupling, alkylation, and purification via column chromatography or recrystallization, as seen in related compounds .

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(21-11-14-4-3-9-20-10-14)18-8-7-15(25-18)12-23-13-22-16-5-1-2-6-17(16)23/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGHGKMEFRKVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

A. 5-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol (Compound 4, )

  • Structure : Features a benzimidazole linked to an oxadiazole-thiol group via an ethyl bridge.
  • Synthesis : Cyclization of hydrazine-carbodithioate intermediates with HCl yields oxadiazole derivatives .
  • Key Differences : The oxadiazole-thiol group may enhance metal-binding capacity compared to the furan-carboxamide in the target compound. This could influence applications in coordination chemistry or metalloenzyme inhibition.

B. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)formamide (Compound 44, )

  • Structure : Contains a benzyl-formamide substituent instead of the pyridin-3-ylmethyl-furan group.
  • Pharmacological Profile : Tested for indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, with metabolic stability assessed in mouse liver microsomes .
  • Comparison : The absence of a furan ring may reduce planarity and binding affinity to flat enzymatic pockets. However, the benzyl group could improve lipophilicity and membrane permeability.
Heterocyclic Hybrids with Varied Pharmacophores

A. N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide ()

  • Structure : Combines benzimidazole with a coumarin-thiazole-acetamide framework.
  • Activity : Demonstrates broad-spectrum antibacterial and antimalarial activity, attributed to the coumarin moiety’s ability to intercalate DNA or inhibit topoisomerases .
  • antimicrobial action).

B. N-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-5-(5-methyl-furan-2-yl)phenyl)morpholine-4-carboxamide ()

  • Structure : Incorporates a pyrazole and methyl-furan substituent, with a morpholine-carboxamide tail.
  • Properties : The morpholine group likely enhances aqueous solubility, while the pyrazole may confer metabolic stability via steric hindrance .
Physicochemical and Pharmacokinetic Properties
Compound LogP (Predicted) Solubility Metabolic Stability Key Functional Groups
Target Compound ~2.5 Moderate (DMF/water) Likely susceptible to CYP3A4 Benzimidazole, Furan, Pyridine
Compound 4 (Oxadiazole-thiol, ) ~3.0 Low (DMSO) High (thiol may protect against oxidation) Oxadiazole, Thiol
Compound 44 (Benzyl-formamide, ) ~2.8 High (PEG-400) Moderate (microsomal clearance) Benzimidazole, Formamide
Coumarin-thiazole Hybrid () ~4.2 Low (chloroform) Low (coumarin prone to hydrolysis) Coumarin, Thiazole

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